1-(6-Methylpyridin-2-yl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methylpyridin-2-yl)pyrrolidin-3-amine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a methyl-substituted pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methylpyridin-2-yl)pyrrolidin-3-amine typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methylpyridin-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
1-(6-Methylpyridin-2-yl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-Methylpyridin-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the methyl-substituted pyridine ring can provide additional specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the pyridine ring.
6-Methylpyridine: Lacks the pyrrolidine ring but shares the methyl-substituted pyridine structure.
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine: A related compound with a methoxy group on the pyridine ring.
Uniqueness: 1-(6-Methylpyridin-2-yl)pyrrolidin-3-amine is unique due to the combination of the pyrrolidine and methyl-substituted pyridine rings, which can provide distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H15N3 |
---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
1-(6-methylpyridin-2-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H15N3/c1-8-3-2-4-10(12-8)13-6-5-9(11)7-13/h2-4,9H,5-7,11H2,1H3 |
InChI Key |
OAHWQJLKZJPRQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.